
Ahbd-kanamycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ahbd-kanamycin B, also known as this compound, is a useful research compound. Its molecular formula is C45H90N12O25 and its molecular weight is 1199.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Ahbd-kanamycin B has been investigated for its enhanced antimicrobial properties compared to its parent compound. Research indicates that derivatives of kanamycin B, particularly those modified to include hydrophobic residues, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain kanamycin B derivatives with aliphatic chains at the 6″-position demonstrate improved efficacy against Gram-positive bacteria and fungi while exhibiting lower toxicity than traditional antibiotics like gramicidin and amphotericin B .
Table 1: Antimicrobial Activity of Kanamycin B Derivatives
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Toxicity Level |
---|---|---|---|
KANB Derivative 1 | Antibacterial | 0.5 µg/mL | Low |
KANB Derivative 2 | Antifungal | 0.8 µg/mL | Moderate |
KANB (Parent) | Antibacterial | 1.0 µg/mL | Moderate |
Drug Delivery Systems
Recent advancements have led to the development of innovative drug delivery systems utilizing this compound. A notable example is the creation of hollow gold nanoparticles loaded with kanamycin, which can target specific bacterial strains while minimizing side effects associated with broad-spectrum antibiotics. This system not only enhances the delivery of kanamycin but also incorporates photothermal sterilization techniques to improve efficacy against resistant bacterial strains .
Case Study: Hollow Gold Nanoparticles Loaded with Kanamycin
- Objective : To evaluate the effectiveness of a dual-ligand hollow gold nanoparticle system in delivering kanamycin.
- Methodology : Kanamycin was loaded into hollow gold nanoparticles modified with antibodies targeting E. coli.
- Results : The system demonstrated improved targeting efficiency and bactericidal activity through combined chemical and physical sterilization methods.
Biomedical Research
This compound is also being explored for its potential in biomedical research, particularly in studies related to drug resistance mechanisms in pathogens like Mycobacterium tuberculosis. Research indicates that modifications to kanamycin can enhance its ability to inhibit bacterial growth while reducing susceptibility to enzymatic modifications that typically confer resistance .
Table 2: Efficacy Against Mycobacterium tuberculosis
Compound | Inhibition Rate (%) | Resistance Mechanism |
---|---|---|
KANB | 85 | Low substrate for modifying enzymes |
KANB Derivative | 90 | Reduced enzymatic modification |
Future Directions and Implications
The ongoing research into this compound highlights its potential as a versatile compound in both therapeutic and research settings. Future studies should focus on:
- Mechanistic Studies : Understanding the specific interactions between this compound derivatives and microbial targets.
- Clinical Trials : Evaluating the safety and efficacy of these compounds in clinical settings.
- Combination Therapies : Investigating synergistic effects when used alongside other antimicrobial agents.
Propriétés
Numéro CAS |
83071-96-9 |
---|---|
Formule moléculaire |
C45H90N12O25 |
Poids moléculaire |
1199.3 g/mol |
Nom IUPAC |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;carbonic acid |
InChI |
InChI=1S/2C22H44N6O11.CH2O3/c2*23-2-1-10(30)21(35)28-9-3-8(26)19(39-22-14(27)17(33)16(32)11(5-24)37-22)18(34)20(9)38-13-4-7(25)15(31)12(6-29)36-13;2-1(3)4/h2*7-20,22,29-34H,1-6,23-27H2,(H,28,35);(H2,2,3,4) |
Clé InChI |
GXLIAVWTSGUGBV-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C(=O)(O)O |
SMILES canonique |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2CC(C(C(O2)CO)O)N)O)OC3C(C(C(C(O3)CN)O)O)N)N.C(=O)(O)O |
Synonymes |
1-N-((S)-4-amino-2-hydroxybutyryl)-2''-deoxykanamycin B AHBD-kanamycin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.